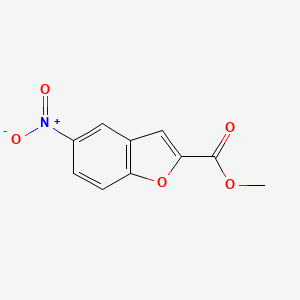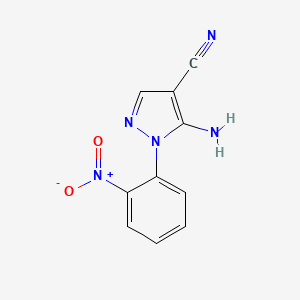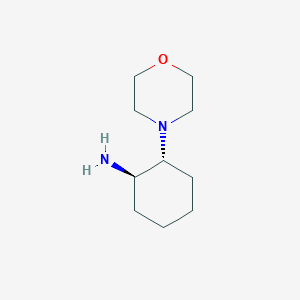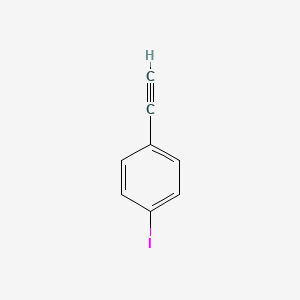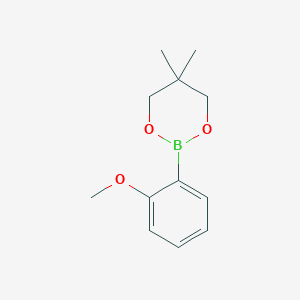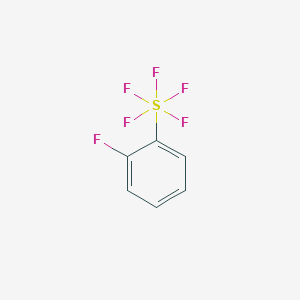![molecular formula C12H16FN B1340284 1-[1-(3-Fluorophenyl)cyclopentyl]methanamine CAS No. 359715-61-0](/img/structure/B1340284.png)
1-[1-(3-Fluorophenyl)cyclopentyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-[1-(3-Fluorophenyl)cyclopentyl]methanamine" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and characterization of similar compounds. For instance, the synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate as intermediates for S1P1 receptor agonists is described, which shares a structural motif with the cyclopentyl and phenyl groups . Additionally, the synthesis of 1-(2-phenoxyphenyl)methanamines for serotonin/noradrenaline reuptake inhibition indicates the relevance of phenyl methanamines in medicinal chemistry .
Synthesis Analysis
The scalable synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate is described, which involves the isolation of four stereoisomers with high enantiomeric and diastereomeric excess . This process could potentially be adapted for the synthesis of "1-[1-(3-Fluorophenyl)cyclopentyl]methanamine" by modifying the substituents on the phenyl ring and the carboxylate group to a methanamine functionality.
Molecular Structure Analysis
While the molecular structure of "1-[1-(3-Fluorophenyl)cyclopentyl]methanamine" is not analyzed in the papers, the structural analysis of related compounds, such as the aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, provides insights into the potential conformation and electronic distribution of the compound . The presence of a fluorophenyl group in the compound of interest suggests that it may have similar electronic properties and receptor binding characteristics.
Chemical Reactions Analysis
The papers do not provide direct information on the chemical reactions of "1-[1-(3-Fluorophenyl)cyclopentyl]methanamine". However, the synthesis of related compounds, such as the oxadiazolyl methanamine synthesized from p-Toluic hydrazide and glycine, indicates that polyphosphoric acid condensation routes could be explored for the synthesis of similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-[1-(3-Fluorophenyl)cyclopentyl]methanamine" are not discussed in the provided papers. Nonetheless, the papers do mention the characterization of similar compounds using techniques such as FT-IR, DSC, NMR, and mass spectrometry . These techniques could be employed to determine the physical and chemical properties of the compound , such as its solubility, stability, and spectroscopic fingerprints.
科学的研究の応用
Biased Agonists for Antidepressant Activity
Research on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine has demonstrated promising results as "biased agonists" of serotonin 5-HT1A receptors. These compounds exhibit high receptor affinity, selectivity, and favorable drug-like properties, showing potent antidepressant-like activity in preliminary in vivo studies. This suggests potential applications in developing antidepressant drugs (Sniecikowska et al., 2019).
Alzheimer's Disease Treatment
A series of 3-aryl-1-phenyl-1H-pyrazole derivatives exhibited potent acetylcholinesterase and selective monoamine oxidase-B inhibitory activities, indicating potential as multitarget directed ligands for Alzheimer's disease treatment. These findings highlight the importance of structural variations in enhancing the efficacy and selectivity of therapeutic agents (Kumar et al., 2013).
Antimicrobial Agents
Research on the synthesis and evaluation of certain 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives has demonstrated variable degrees of antibacterial and antifungal activity. This research underscores the potential of structurally similar compounds in the development of new antimicrobial agents (Visagaperumal et al., 2010).
Safety And Hazards
The safety data sheet for 1-[1-(3-Fluorophenyl)cyclopentyl]methanamine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . All sources of ignition should be removed .
特性
IUPAC Name |
[1-(3-fluorophenyl)cyclopentyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12/h3-5,8H,1-2,6-7,9,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRJUAGGSQWTTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587955 |
Source


|
| Record name | 1-[1-(3-Fluorophenyl)cyclopentyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Fluorophenyl)cyclopentyl]methanamine | |
CAS RN |
359715-61-0 |
Source


|
| Record name | 1-[1-(3-Fluorophenyl)cyclopentyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

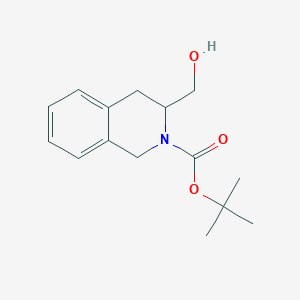
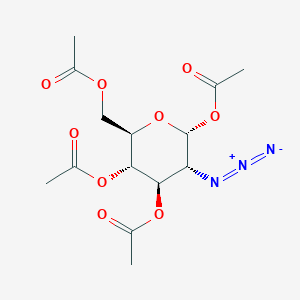
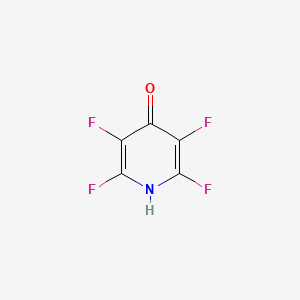
![4-[4-(Benzyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1340214.png)
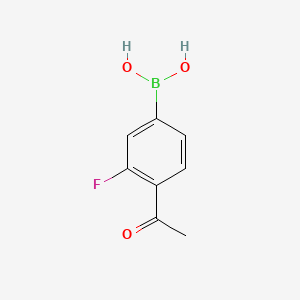
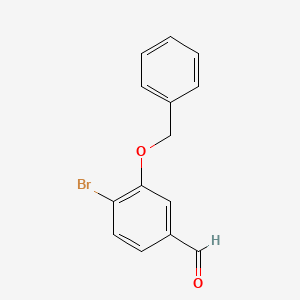
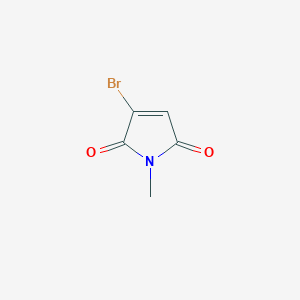
![2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile](/img/structure/B1340224.png)
